molecular formula C15H27BLiNO4 B7972031 Lithium triisopropoxy(4-methoxypyridin-2-yl)borate

Lithium triisopropoxy(4-methoxypyridin-2-yl)borate

Cat. No.: B7972031
M. Wt: 303.2 g/mol
InChI Key: RILUQEGXYZBIDH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of lithium triisopropoxy(4-methoxypyridin-2-yl)borate typically involves the reaction of 4-methoxypyridine with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the borate ester . The general reaction scheme is as follows:

4-methoxypyridine+B(OiPr)3+LiLithium triisopropoxy(4-methoxypyridin-2-yl)borate\text{4-methoxypyridine} + \text{B(OiPr)}_3 + \text{Li} \rightarrow \text{this compound} 4-methoxypyridine+B(OiPr)3​+Li→Lithium triisopropoxy(4-methoxypyridin-2-yl)borate

Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Lithium triisopropoxy(4-methoxypyridin-2-yl)borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triisopropoxy groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium triisopropoxy(4-methoxypyridin-2-yl)borate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium triisopropoxy(4-methoxypyridin-2-yl)borate involves its ability to participate in transmetalation reactions. In Suzuki-Miyaura coupling, for example, the compound transfers its boron-containing group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Lithium triisopropoxy(4-methoxypyridin-2-yl)borate can be compared with other boron-containing compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields.

Properties

IUPAC Name

lithium;(4-methoxypyridin-2-yl)-tri(propan-2-yloxy)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BNO4.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)15-10-14(18-7)8-9-17-15;/h8-13H,1-7H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILUQEGXYZBIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=CC(=C1)OC)(OC(C)C)(OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BLiNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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